N-([2,3'-bipyridin]-4-ylmethyl)-2,4-dichloro-5-methylbenzenesulfonamide
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Overview
Description
The description of a chemical compound typically includes its molecular formula, structure, and other identifiers like CAS number, IUPAC name, etc. It may also include the role or use of the compound in various industries or research .
Synthesis Analysis
This involves detailing the chemical reactions used to synthesize the compound. It includes the starting materials, reagents, catalysts, and conditions of the reaction .Molecular Structure Analysis
This involves determining the arrangement of atoms within the molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used .Chemical Reactions Analysis
This involves studying the reactions that the compound can undergo. It includes understanding the reactivity of the compound and predicting its behavior in different chemical environments .Physical and Chemical Properties Analysis
This involves studying properties like solubility, melting point, boiling point, polarity, reactivity, stability, etc. These properties can often be predicted based on the compound’s structure .Scientific Research Applications
Anticancer Applications
- Mixed-ligand copper(II)-sulfonamide complexes, including those related to the specified chemical structure, have shown significant effects on DNA binding, DNA cleavage, genotoxicity, and anticancer activity. These complexes exhibit the ability to induce cell death mainly by apoptosis in human tumor cells, such as colon adenocarcinoma Caco-2 cells and leukemia Jurkat T lymphocytes, with their effectiveness being attributed to the specific sulfonamide derivatives used in the complexes (González-Álvarez et al., 2013).
- New dibenzenesulfonamides have been synthesized and demonstrated to induce apoptosis and autophagy pathways in cancer cells. Additionally, they possess carbonic anhydrase inhibitory effects on various human carbonic anhydrase isoenzymes, showing potential as anticancer drug candidates (Gul et al., 2018).
Antibacterial Applications
- Sulfonamides bearing the 1,4-benzodioxin ring have been synthesized and evaluated for their antibacterial potential. These compounds demonstrated promising inhibitory activity against various bacterial strains, suggesting their potential as therapeutic agents for bacterial infections (Abbasi et al., 2017).
Anti-HIV Activities
- Derivatives of N-(3-amino-3,4-dihydro-4-oxopyrimidin-2-yl)-4-chloro-2-mercapto-5-methylbenzenesulfonamide have been synthesized and evaluated for their potential as anti-HIV agents. Certain derivatives demonstrated good anti-HIV-1 activity with minimal cytotoxic effects, highlighting their potential in anti-HIV drug development (Brzozowski & Sa̧czewski, 2007).
Chemical Synthesis and Material Science
- Studies on the synthesis and characterization of bifunctional oligo-α-aminopyridine ligands and their copper(II) complexes reveal the intricate structural features and potential applications of these compounds in the development of complex molecular architectures and materials (Hasan et al., 2003).
Mechanism of Action
Target of Action
A related study on organoplatinum(II) complexes, which feature a 2-([2,2’-bipyridin]-6-yl)phenyl tridentate ligand, suggests that these compounds interact with G-quadruplex nucleic acids. These are secondary structures formed by nucleic acids that play a crucial role in various biological processes.
Mode of Action
The interaction of similar compounds with their targets often involves binding to the target molecule, leading to changes in its structure or function . This can result in the inhibition or activation of certain biological processes.
Biochemical Pathways
The interaction with g-quadruplex nucleic acids suggests that it may influence genetic regulation and transcription processes .
Pharmacokinetics
Pharmacokinetics is a crucial aspect of drug development, as it influences the bioavailability and efficacy of a compound .
Result of Action
The interaction with g-quadruplex nucleic acids suggests potential implications in genetic regulation and transcription processes .
Action Environment
Factors such as ph, temperature, and the presence of other molecules can potentially influence the action of a compound .
Safety and Hazards
Future Directions
Properties
IUPAC Name |
2,4-dichloro-5-methyl-N-[(2-pyridin-3-ylpyridin-4-yl)methyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15Cl2N3O2S/c1-12-7-18(16(20)9-15(12)19)26(24,25)23-10-13-4-6-22-17(8-13)14-3-2-5-21-11-14/h2-9,11,23H,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FFCNJMWYAYEFOK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1Cl)Cl)S(=O)(=O)NCC2=CC(=NC=C2)C3=CN=CC=C3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15Cl2N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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